2-cyclopropyl-4-(difluoromethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
説明
This compound features a pyrimidine core substituted at the 2-position with a cyclopropyl group, at the 4-position with a difluoromethyl group, and at the 6-position with a piperazine ring linked to a 4-methylpyrimidin-2-yl moiety. The cyclopropyl group enhances conformational rigidity, while the difluoromethyl group may improve metabolic stability and lipophilicity . The piperazine-pyrimidine linkage is a common pharmacophore in drug design, often contributing to binding affinity and selectivity .
特性
IUPAC Name |
2-cyclopropyl-4-(difluoromethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N6/c1-11-4-5-20-17(21-11)25-8-6-24(7-9-25)14-10-13(15(18)19)22-16(23-14)12-2-3-12/h4-5,10,12,15H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPIJJUWQNCZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Substitution at the Piperazine-Linked Pyrimidine Moiety
Key Analog :
- 2-Cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine Structural Difference: The 4-methylpyrimidin-2-yl group in the target compound is replaced with a 5-fluoropyrimidin-2-yl group.
Pyrimidine Core Modifications
Examples from Neurotensin Receptor Agonist Research :
- 2-Cyclopropyl-6-methoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrido[3,4-d]pyrimidine
- 2-Cyclopropyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrido[2,3-d]pyrimidine
- Structural Differences: These analogs replace the difluoromethyl group with methoxy or fused pyrido-pyrimidine cores.
- Implications: The methoxy groups may increase polarity, reducing membrane permeability compared to the difluoromethyl-substituted target. The pyrido-pyrimidine scaffold could alter π-π stacking interactions in receptor binding .
Piperazine-Linked Triazine Derivatives
Example: 4-[4-[4-[2-Amino-4-(difluoromethyl)pyrimidin-5-yl]-6-morpholino-1,3,5-triazin-2-yl]piperazin-1-yl]-4-oxobutanamide (WJ111-11)
- Structural Differences: The pyrimidine core is replaced with a triazine ring, and a morpholino group is introduced.
- Implications: The triazine core may enhance binding to ATP pockets in kinases, while the morpholino group improves solubility. However, increased molecular weight and complexity could reduce bioavailability compared to the simpler pyrimidine-based target .
Substituent Effects on Pharmacokinetics
Table 1: Structural Comparison of Key Analogs
Research Findings and Implications
- Target Compound Advantages :
- The cyclopropyl group’s rigidity may improve binding entropy, while the difluoromethyl group balances hydrophobicity and metabolic resistance.
- The 4-methylpyrimidin-2-yl-piperazine moiety likely contributes to selective interactions with receptors or enzymes, avoiding off-target effects seen in methoxyphenyl analogs .
- Limitations :
- Compared to triazine derivatives (e.g., WJ111-11), the target compound’s simpler structure may limit potency in kinase inhibition but offers better synthetic accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
